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Compound of Interest

Compound Name: 2,5-Dimethylphenol

Cat. No.: B165462 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for 2,5-
dimethylphenol (also known as 2,5-xylenol). The information is compiled from various

sources, including the NIST WebBook and other scientific literature, to offer a detailed resource

for professionals in research and development. This document presents quantitative data in

structured tables, details experimental and computational methodologies, and provides

visualizations of key workflows.

Core Thermochemical Data
2,5-Dimethylphenol (C₈H₁₀O) is an aromatic organic compound with the following key

identifiers:

CAS Registry Number: 95-87-4[1]

Molecular Formula: C₈H₁₀O[1]

Molecular Weight: 122.1644 g/mol [1]

IUPAC Name: 2,5-dimethylphenol[1]

Quantitative Thermochemical Properties
The following tables summarize the key thermochemical data for 2,5-dimethylphenol.
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Table 1: Phase Change and Fusion Data

Property Value Units
Temperature
(K)

Reference

Enthalpy of

Fusion (ΔfusH)
23.38 kJ/mol 348.0 [1][2]

Entropy of

Fusion (ΔfusS)
67.17 J/(mol·K) 348.0 [1][3]

Melting Point 75-77 °C 348.15-350.15 [4]

Boiling Point 212 °C 485.15 [4][5]

Table 2: Enthalpy of Vaporization and Sublimation

Property Value Units
Temperature
Range (K)

Reference

Enthalpy of

Vaporization

(ΔvapH)

51.7 kJ/mol 427 - 485 [3]

Enthalpy of

Sublimation

(ΔsubH)

75.08 kJ/mol 282 - 323 [1]

Table 3: Gas Phase Thermochemistry

Property Value Units Reference

Standard Enthalpy of

Formation (ΔfH°gas)
-185.5 ± 2.5 kJ/mol [1]

Experimental and Computational Methodologies
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The determination of thermochemical data relies on a combination of precise experimental

measurements and advanced computational modeling.

Experimental Protocols
1. Combustion Calorimetry:

The standard enthalpy of formation of solid organic compounds like 2,5-dimethylphenol is
often determined using static bomb combustion calorimetry.[1]

Principle: A precisely weighed sample of the compound is completely combusted in a high-

pressure oxygen environment within a sealed container (the "bomb"). The heat released by

the combustion reaction is absorbed by a surrounding water bath, and the temperature

change of the water is measured with high precision.

Apparatus: The primary instrument is a static bomb calorimeter.

Procedure:

A pellet of the sample is placed in a crucible inside the bomb.

The bomb is sealed and pressurized with pure oxygen.

The bomb is submerged in a known quantity of water in a well-insulated container

(calorimeter).

The sample is ignited electrically.

The temperature of the water is monitored until it reaches a maximum and then begins to

cool.

The heat capacity of the calorimeter system is determined using a standard substance

with a known heat of combustion (e.g., benzoic acid).

The enthalpy of combustion is calculated from the temperature rise and the heat capacity

of the calorimeter, with corrections for the ignition energy and the formation of nitric acid

from residual nitrogen.
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The standard enthalpy of formation is then derived from the standard enthalpy of

combustion using Hess's Law.

2. Enthalpy of Sublimation Measurement:

The enthalpy of sublimation can be determined using techniques like the Knudsen mass loss

effusion method or Calvet microcalorimetry.[1]

Principle: These methods relate the vapor pressure of a substance at different temperatures

to its enthalpy of sublimation, based on the Clausius-Clapeyron equation.

Knudsen Effusion Method:

The solid sample is placed in a Knudsen cell, which is a small container with a very small

orifice.

The cell is heated to a specific temperature in a high vacuum.

The rate of mass loss of the sample due to effusion (the escape of vapor through the

orifice) is measured.

The vapor pressure is calculated from the rate of mass loss.

By measuring the vapor pressure at different temperatures, the enthalpy of sublimation

can be determined from the slope of a plot of ln(P) versus 1/T.

Experimental Workflow for Thermochemical Data
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Click to download full resolution via product page

Caption: Experimental workflow for determining thermochemical properties.

Computational Protocols
High-level ab initio molecular orbital calculations are employed to predict gas-phase

thermochemical properties. Methods like G3 (Gaussian-3), G4, and CBS-QB3 (Complete Basis

Set) are commonly used for phenols.[6][7]

Principle: These are composite methods that approximate high-level electronic structure

calculations at a reduced computational cost. They involve a series of calculations at

different levels of theory and with different basis sets, which are then combined to

extrapolate to a highly accurate final energy.

General Workflow:

Geometry Optimization: The molecular structure of 2,5-dimethylphenol is optimized to

find its lowest energy conformation, typically using a density functional theory (DFT)

method like B3LYP with a moderate basis set.

Vibrational Frequencies: The vibrational frequencies are calculated at the optimized

geometry to confirm it is a true minimum on the potential energy surface and to compute

the zero-point vibrational energy (ZPVE) and thermal corrections.

Single-Point Energy Calculations: A series of higher-level single-point energy calculations

are performed on the optimized geometry using methods like MP2, MP4, and QCISD(T)

with larger basis sets.

Extrapolation and Correction: The results of these calculations are combined in a specific,

predefined way for each composite method to extrapolate to the complete basis set limit

and to include corrections for various effects, yielding a highly accurate total energy.

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is then calculated

using the atomization method, where the computed total energy of the molecule is

compared to the sum of the experimental energies of its constituent atoms.
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Computational Workflow for Gas-Phase Enthalpy
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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